1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3-fluorophenyl)methyl)piperidin-4-ol 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3-fluorophenyl)methyl)piperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 898350-50-0
VCID: VC6506857
InChI: InChI=1S/C18H21FN4O2S/c1-2-14-20-18-23(21-14)17(25)16(26-18)15(11-4-3-5-12(19)10-11)22-8-6-13(24)7-9-22/h3-5,10,13,15,24-25H,2,6-9H2,1H3
SMILES: CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC(CC4)O)O
Molecular Formula: C18H21FN4O2S
Molecular Weight: 376.45

1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3-fluorophenyl)methyl)piperidin-4-ol

CAS No.: 898350-50-0

VCID: VC6506857

Molecular Formula: C18H21FN4O2S

Molecular Weight: 376.45

* For research use only. Not for human or veterinary use.

1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3-fluorophenyl)methyl)piperidin-4-ol - 898350-50-0

Description

Synthesis

The synthesis of such heterocyclic compounds typically involves multi-step reactions that combine triazoles and thiazoles. Based on related literature:

  • Formation of the Triazolo-Thiazole Core:

    • This step often involves cyclization reactions using precursors like thiosemicarbazides and hydrazines in the presence of aldehydes or ketones.

    • A common method includes condensation followed by intramolecular cyclization under acidic or basic conditions.

  • Functionalization with Substituents:

    • The introduction of the ethyl group at position 2 and the hydroxy group at position 6 might be achieved through selective alkylation and oxidation steps.

    • The fluorophenylmethyl group can be introduced via nucleophilic substitution or coupling reactions.

  • Piperidine Derivatization:

    • The piperidin-4-ol moiety could be attached through reductive amination or similar transformations involving aldehydes/ketones.

These steps ensure precise control over regioselectivity and stereochemistry.

Related Research Findings

StudyFindingsRelevance
Synthesis of triazolo-thiazoles Demonstrated anticancer activity with IC₅₀ values in the micromolar range.Highlights the pharmacological potential of this scaffold.
Anti-inflammatory studies Docking studies showed strong binding to inflammatory enzyme sites.Suggests potential for treating inflammatory diseases.
Antiviral research on triazole derivatives Effective inhibition of viral polymerase interfaces (e.g., influenza).Indicates antiviral applications for similar compounds.
CAS No. 898350-50-0
Product Name 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3-fluorophenyl)methyl)piperidin-4-ol
Molecular Formula C18H21FN4O2S
Molecular Weight 376.45
IUPAC Name 2-ethyl-5-[(3-fluorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Standard InChI InChI=1S/C18H21FN4O2S/c1-2-14-20-18-23(21-14)17(25)16(26-18)15(11-4-3-5-12(19)10-11)22-8-6-13(24)7-9-22/h3-5,10,13,15,24-25H,2,6-9H2,1H3
Standard InChIKey ATHSJYPDFZRCHE-UHFFFAOYSA-N
SMILES CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC(CC4)O)O
Solubility not available
PubChem Compound 18576357
Last Modified Aug 18 2023

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